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Core Science & Biosynthesis

Foundational

Advanced Structural Elucidation in Hit-to-Lead: Distinguishing C29H27ClN2O2 Isomers

Topic: Identification of C29H27ClN2O2 Isomers in Drug Discovery Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary: The "C-29" Challenge I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of C29H27ClN2O2 Isomers in Drug Discovery Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The "C-29" Challenge

In modern drug discovery, the transition from high-throughput screening (HTS) hits to lead compounds often hinges on the precise identification of active isomers. The molecular formula C29H27ClN2O2 (Exact Mass: 470.1762 Da; [M+H]⁺: 471.1835 Da) represents a complex chemical space frequently encountered in the synthesis of Tetrahydro-β-carboline derivatives—a privileged scaffold in oncology and antimalarial research.

This guide addresses the technical challenge of elucidating the structural identity of C29H27ClN2O2 isomers. Specifically, it focuses on distinguishing regioisomers (arising from non-selective halogenation or cyclization) and stereoisomers (arising from multiple chiral centers, typically C1 and C3 of the carboline ring plus side-chain chirality). We present a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 2D-NMR, and Chiral Supercritical Fluid Chromatography (SFC).

The Isomer Landscape of C29H27ClN2O2[1]

Before initiating wet-lab protocols, the theoretical isomer space must be mapped. For a Tetrahydro-β-carboline scaffold functionalized with a chlorophenyl group and a substituted ester side chain, the isomerism divides into two tiers:

  • Regioisomerism:

    • Chlorine Position: ortho-, meta-, or para-substitution on the phenyl ring.

    • N-Alkylation vs. O-Alkylation: Competition during side-chain attachment.

  • Stereoisomerism:

    • With chiral centers at C1 and C3, and a potential third center in the side chain (e.g., an allyl or alkyl group), the molecule may possess up to

      
       stereoisomers (4 enantiomeric pairs).
      
Visualization: Isomer Hierarchy

The following diagram illustrates the logical flow from the crude reaction mixture to the isolated single isomer.

IsomerHierarchy Crude Crude Reaction Mixture (C29H27ClN2O2) Regio Regioisomers (Connectivity Differences) Crude->Regio Separated by Achiral HPLC/Flash Stereo Stereoisomers (Spatial Differences) Regio->Stereo Diastereomers separated by Achiral HPLC Enantiomers Enantiomers (Mirror Images) Stereo->Enantiomers Resolution required Final Single Active Isomer (>99% ee, >98% de) Enantiomers->Final Separated by Chiral SFC/HPLC

Figure 1: Hierarchical separation strategy for C29H27ClN2O2 isomers. Regioisomers and diastereomers are typically resolved on achiral phases, while enantiomers require chiral stationary phases.

Analytical Strategy & Protocols

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and infer structural fragments.

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: ESI Positive Mode.

  • Target: [M+H]⁺ = 471.1835 (Theoretical).

  • Isotopic Pattern: The presence of a single Chlorine atom (

    
    Cl and 
    
    
    
    Cl) dictates a distinct 3:1 intensity ratio for the M and M+2 peaks.

Protocol:

  • Dissolve 0.1 mg of sample in MeOH/Formic Acid (0.1%).

  • Direct infusion or UPLC injection (C18 column).

  • Acceptance Criteria: Mass error < 5 ppm; Isotope ratio matching simulated C29H27ClN2O2 pattern.

Phase 2: Regioisomer Assignment via 2D-NMR

Objective: Distinguish between ortho-, meta-, and para- chlorophenyl isomers and confirm ring closure.

Methodology: Regioisomers often co-elute in low-resolution LC. NMR is the gold standard for differentiation.

  • 1H NMR: Look for the splitting pattern of the chlorophenyl protons.

    • Para-substituted: Two doublets (AA'BB' system).

    • Meta-substituted: Singlet, two doublets, one triplet.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for linking the indole NH to the C1 substituent.

Table 1: Key NMR Correlations for Structure Verification

ExperimentTarget CorrelationStructural Insight
1H-1H COSY H5 ↔ H6 ↔ H7 ↔ H8Confirms indole ring integrity.
1H-13C HMBC Indole-NH (H9) → C1-PhenylConfirms attachment point of the chlorophenyl group.
1H-13C HMBC Ester-OCH3 → Carbonyl C=OVerifies ester functionality vs. ether.
NOESY C1-H ↔ C3-HDetermines relative stereochemistry (cis vs trans diastereomers).
Phase 3: Chiral Separation (The Critical Step)

Objective: Resolve the enantiomeric pairs (e.g., 1R,3R vs 1S,3S).

Recent studies on Tetrahydro-β-carbolines utilize immobilized polysaccharide columns. The Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)) is highly effective for chlorinated aromatics due to


-

interactions.

Experimental Protocol (Chiral HPLC):

  • Column: Chiralpak IE (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Indole absorption).

  • Temperature: 25°C.

Self-Validating Check:

  • Inject the racemate first to establish separation capability (

    
    ).
    
  • Inject the isolated peak. If a single peak appears, purity is confirmed. If two peaks appear, racemization may be occurring on-column (rare for this scaffold).

Phase 4: Absolute Configuration

Objective: Assign R/S configuration definitively.

  • X-Ray Crystallography: Requires a single crystal. The presence of Chlorine (heavy atom) facilitates anomalous dispersion methods for absolute structure determination.

  • VCD (Vibrational Circular Dichroism): Compare experimental IR spectra with DFT-calculated spectra for candidate conformers.

Workflow Visualization

The following DOT diagram outlines the decision tree for processing the "C-29" hit.

Workflow Sample Unknown Isomer (C29H27ClN2O2) LCMS LC-MS/MS (Confirm MW 471.18) Sample->LCMS Step 1 NMR 1H/2D NMR (Regio-Assignment) LCMS->NMR Step 2 ChiralScreen Chiral Screening (IG, IC, IE Columns) NMR->ChiralScreen Step 3 Prep Prep-SFC/HPLC (Isolation) ChiralScreen->Prep Step 4 Xray X-Ray/VCD (Absolute Config) Prep->Xray Step 5

Figure 2: Step-by-step analytical workflow for structural elucidation.[2]

Regulatory & Quality Context (ICH Guidelines)

For drug candidates, the identification threshold is governed by ICH Q3A(R2) .

  • Reporting Threshold: Any isomer > 0.05% must be reported.

  • Identification Threshold: Any isomer > 0.10% (or 1.0 mg daily intake) must be structurally identified using the methods above.

  • Qualification: If the specific isomer (e.g., the cis-enantiomer) shows unique toxicity, it must be qualified toxico-logically.

References

  • Rational Design and Stereodivergent Construction of Enantioenriched Tetrahydro-β-Carbolines. Source: Journal of the American Chemical Society (via Amazon S3 Supporting Info). Context: Detailed synthesis and chiral separation of C29H27ClN2O2 using Chiralpak IE. (Note: Link directs to supporting info repository).

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Source: ICH.org. Context: Global standards for reporting and identifying isomers/impurities.

  • Analytical Methods for the Detection and Quantification of Benzodiazepines and Related Scaffolds. Source: NCBI / PMC. Context: LC-MS/MS fragmentation patterns for complex nitrogenous heterocycles.

Sources

Exploratory

An In-depth Technical Guide to C29H27ClN2O2: Uncharted Territory in Chemical Space

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the inquiry for comprehensive information regarding the chemical entity with the molecular formula C29H27Cl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry for comprehensive information regarding the chemical entity with the molecular formula C29H27ClN2O2, including its Chemical Abstracts Service (CAS) number and commercial availability. Despite a rigorous and multi-faceted search of prominent chemical databases and scientific literature, no specific, well-characterized compound with this exact molecular formula has been identified in the public domain. This suggests that C29H27ClN2O2 may represent a novel chemical entity that has not yet been synthesized, characterized, or reported in accessible scientific literature. Consequently, the core requirements of a detailed technical guide, including a CAS number, vendor information, and in-depth scientific data, cannot be fulfilled at this time.

Introduction: The Quest for a Specific Chemical Identity

The molecular formula C29H27ClN2O2 describes a precise combination of atoms: 29 carbon, 27 hydrogen, one chlorine, two nitrogen, and two oxygen atoms. This composition allows for a vast number of potential structural isomers, each with unique chemical and physical properties. The initial objective of this guide was to identify the specific compound(s) represented by this formula, delineate its scientific importance, and provide practical information for researchers.

Methodology of the Search

A comprehensive search strategy was employed to identify the target compound. This included:

  • Direct Molecular Formula Searches: Queries were submitted to major chemical databases, including PubChem, Chemical Abstracts Service (CAS) via SciFinder, and ChEMBL.

  • Substructure and Related Compound Searches: Broader searches were conducted to identify compounds with similar elemental compositions or structural motifs that might be related to the target formula.

  • Patent and Literature Searches: Scientific and patent databases were scoured for any mention or characterization of a compound with the formula C29H27ClN2O2.

The search workflow can be visualized as follows:

Caption: A potential pathway for the future investigation of C29H27ClN2O2.

Conclusion

The inquiry into the CAS number and vendor availability of C29H27ClN2O2 has revealed that no such compound is currently documented in the public scientific domain. This technical guide, therefore, serves not as a repository of existing knowledge, but as a statement on the current state of the art. The molecular formula C29H27ClN2O2 represents a potential for new discovery, inviting synthetic chemists and drug discovery scientists to explore this uncharted area of chemical space. Any future research that successfully synthesizes and characterizes a compound with this formula would be making a novel contribution to the field of chemistry.

References

Due to the nature of the findings, no direct references for a compound with the molecular formula C29H27ClN2O2 can be provided. The following are references to the authoritative databases that were consulted:

  • PubChem. National Center for Biotechnology Information. [Link]

  • CAS SciFinder. Chemical Abstracts Service. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

Protocols & Analytical Methods

Method

Part 1: Compound Identity &amp; Strategic Positioning

Detailed Application Note & Protocol: C29H27ClN2O2 Dosing in Murine Models The Identity Paradox: Precision Matters The molecular formula C29H27ClN2O2 presents a critical bifurcation in preclinical research. As a research...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: C29H27ClN2O2 Dosing in Murine Models

The Identity Paradox: Precision Matters

The molecular formula C29H27ClN2O2 presents a critical bifurcation in preclinical research. As a researcher, you must verify the specific isomer or structural analog you are working with, as this formula corresponds to two distinct classes of opioid receptor modulators with opposing physiological effects.

  • Primary Candidate (Research Compound): SRI-9503 (or related benzofuro-pyrido-quinazoline analogs).

    • Class:

      
      -Opioid Receptor (DOR) Antagonist / 
      
      
      
      -Opioid Receptor (KOR) Antagonist.
    • Application: Neuropharmacology (Alzheimer’s disease pathology, anxiety, depression).

    • Key Reference: ACS Chem. Neurosci. 2014 (Development of DOR Antagonists).

  • Secondary Candidate (Common Confusion): Loperamide (Dehydrogenated Analog).

    • Formula: C29H33 ClN2O2.[1] (Note the 6-hydrogen difference).[2]

    • Class:

      
      -Opioid Receptor (MOR) Agonist.
      
    • Application: Gastrointestinal motility models (Constipation induction).

Scientific Directive: This guide prioritizes the C29H27ClN2O2 (SRI-9503/DOR Antagonist) profile due to the exact formula match, but includes a "Loperamide Contingency" for researchers who may have encountered a typographical error in their compound sourcing.

Part 2: Formulation & Solubility Protocols

Small molecules with the C29H27ClN2O2 scaffold are typically highly lipophilic (LogP > 4.5).[1] Poor solubility is the primary cause of variability in murine behavioral data.

Recommended Vehicle Systems

Do not attempt to dissolve directly in saline or PBS; this will result in precipitation and inconsistent dosing.[1]

ComponentSystem A (Standard IP)System B (Oral Gavage)Function
Solvent DMSO (5-10%)DMSO (5%)Solubilizes the lipophilic core.[1]
Surfactant Tween-80 (5-10%)Cremophor EL (10%)Prevents micelle aggregation.
Diluent Saline (0.9% NaCl)0.5% MethylcelluloseIsotonic carrier / Suspension base.
pH Adjustment HCl / NaOH to pH 7.4N/APhysiological stability.
Preparation Protocol (Self-Validating)
  • Weighing: Weigh C29H27ClN2O2 powder into a sterile glass vial (avoid plastic; lipophilic compounds can bind to polypropylene).

  • Primary Solubilization: Add 100% DMSO to the powder. Vortex for 60 seconds. Sonicate at 37°C for 5 minutes until the solution is clear (amber transparency is acceptable).

  • Surfactant Addition: Add Tween-80 slowly to the DMSO solution. Vortex gently.

  • Dilution (Critical Step): Add pre-warmed (37°C) Saline dropwise while vortexing.

    • Validation Check: If the solution turns milky white (precipitation), stop.[1] Add more Tween-80 or switch to System B (suspension). If it remains clear or slightly opalescent, proceed.[1]

  • Filtration: Pass through a 0.22 µm PTFE filter (if clear solution) for sterilization.

Part 3: Dosing Guidelines (Murine Models)

Scenario A: Neuropharmacology (DOR/KOR Antagonism)

Target: SRI-9503 or similar C29H27ClN2O2 analogs. Model: C57BL/6J mice (Age: 8-12 weeks).

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).

  • Dose Range: 1 mg/kg to 10 mg/kg.

    • Low Dose (Receptor Occupancy): 1-3 mg/kg.

    • High Dose (Behavioral Efficacy): 10 mg/kg.

  • Frequency: Daily (QD) for chronic studies (e.g., 5XFAD Alzheimer's model) or Single Bolus (Acute Anxiety tests).

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Experimental Workflow (Anxiety/Depression):

  • Acclimatization: 1 hour in testing room.

  • Dosing: Administer C29H27ClN2O2 (T = -30 min).

  • Assay: Elevated Plus Maze (EPM) or Forced Swim Test (FST).

  • Endpoint: Measure time in open arms (EPM) or immobility time (FST).

Scenario B: Gut Motility (Loperamide Control)

Target: Loperamide (if C29H27 was a typo). Model: Swiss Webster or C57BL/6J.

  • Route: Oral Gavage (PO) or SC.

  • Standard Dose: 3 - 5 mg/kg.

  • Readout: Charcoal meal transit time or fecal pellet count.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the divergent signaling pathways depending on the specific receptor modulation (DOR Antagonism vs. MOR Agonism).

G Compound C29H27ClN2O2 (Ligand) DOR Delta Opioid Receptor (Antagonism) Compound->DOR High Affinity (Ki < 10nM) MOR Mu Opioid Receptor (Agonism) Compound->MOR If Loperamide (Typo) Pathway1 Blockade of Gi/o signaling DOR->Pathway1 Effect1 Reduced BACE1 Activity (Alzheimer's Model) Pathway1->Effect1 Effect2 Anxiolytic-like Effects Pathway1->Effect2 Pathway2 Activation of Gi/o Inhibition of cAMP MOR->Pathway2 Effect3 Inhibition of Acetylcholine Release Pathway2->Effect3 Effect4 Reduced Peristalsis (Constipation) Effect3->Effect4

Caption: Divergent signaling pathways for C29H27ClN2O2 variants: DOR antagonism (neuroprotection) vs. MOR agonism (gut motility).[2]

Part 5: Detailed Experimental Protocol (DOR Antagonist Focus)

Protocol Title: Evaluation of C29H27ClN2O2 in the 5XFAD Murine Model of Alzheimer's Disease.

Objective: To assess the efficacy of C29H27ClN2O2 in reducing amyloid-beta pathology via Delta Opioid Receptor antagonism.

Step-by-Step Methodology:

  • Cohort Selection:

    • Group A: Vehicle Control (10% DMSO/Tween in Saline).

    • Group B: C29H27ClN2O2 (3 mg/kg).

    • Group C: C29H27ClN2O2 (10 mg/kg).

    • n = 10 mice per group.

  • Dosing Regimen:

    • Start treatment at 3 months of age (onset of plaque pathology).

    • Administer 3 mg/kg SC, once daily for 4 weeks.

    • Tip: Rotate injection sites (flank, scruff) to prevent local irritation.

  • Behavioral Assessment (Week 4):

    • Y-Maze Spontaneous Alternation: Measure working memory.

    • Fear Conditioning: Assess hippocampal-dependent memory.

  • Tissue Collection (Terminal):

    • Perfuse with ice-cold PBS.

    • Dissect Hippocampus and Cortex.

    • Biochemical Assay: Homogenize tissue for ELISA (Aβ40/Aβ42 levels).

    • Histology: Fix hemibrain in 4% PFA for Thioflavin-S staining.

  • Data Analysis:

    • Compare Aβ load using One-way ANOVA followed by Dunnett’s post-hoc test.

    • Success Criterion: >25% reduction in soluble Aβ42 compared to Vehicle.

References

  • Development of Delta Opioid Receptor Antagonists. Title: Development of Delta Opioid Receptor Antagonists Which Prevent Alzheimer's Disease-Like Pathology in the 5X-Familial Alzheimer's Disease Model. Source:ACS Chemical Neuroscience (2014). URL:[Link] (Establishes C29H27ClN2O2 derivatives like SRI-9503 as potent DOR antagonists).

  • BindingDB Entry for C29H27ClN2O2. Title: BindingDB Entry BDBM50001983 (Kappa/Delta Opioid Ligands). Source: BindingDB / Journal of Medicinal Chemistry. URL:[Link]

  • Loperamide Standards (Comparative Reference). Title: Loperamide Hydrochloride (PubChem CID 3955). Source: National Center for Biotechnology Information. URL:[Link]

  • Murine Model Guidelines. Title: Guidelines for the welfare and use of animals in cancer research. Source:British Journal of Cancer (2010). URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of C29H27ClN2O2: A Deep Dive into Proton NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of success. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of success. This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of the compound with the molecular formula C29H27ClN2O2. As a senior application scientist, my objective is to not only present the data but to also instill a deeper understanding of the strategic choices and interpretations that underpin robust structural elucidation.

For the purpose of this guide, we will consider a plausible structure for C29H27ClN2O2, a close structural analog of the well-known anti-diarrheal agent, Loperamide (C29H33ClN2O2)[1][2][3]. The difference of six hydrogen atoms suggests the presence of three additional degrees of unsaturation, which can be accounted for by the presence of three additional double bonds or aromatic rings. A chemically reasonable modification of Loperamide's structure to fit the formula C29H27ClN2O2 is the replacement of the piperidine ring with a pyridine ring. This guide will therefore focus on the ¹H NMR analysis of 4-(4-(4-chlorophenyl)-4-hydroxy-1,2,3,6-tetrahydropyridin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide .

The Indispensable Role of ¹H NMR in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in the arsenal of chemists, particularly within drug discovery and development.[4][5][6] Its power lies in its ability to provide exquisitely detailed information about the chemical environment of individual protons (¹H nuclei) within a molecule. This information, in the form of chemical shifts, signal multiplicities, and coupling constants, allows for the assembly of a molecule's connectivity and stereochemistry.[7][8]

Interpreting the ¹H NMR Spectrum of C29H27ClN2O2

The ¹H NMR spectrum of our target molecule is predicted to be complex, exhibiting signals across various regions corresponding to aromatic, olefinic, and aliphatic protons. The analysis below is based on established principles of NMR spectroscopy and typical chemical shift values.[9][10][11][12]

Predicted ¹H NMR Data for C29H27ClN2O2
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A7.20 - 7.50Multiplet14HAromatic protons (two phenyl rings and chlorophenyl ring)
B6.80Doublet of doublets1HOlefinic proton (pyridine ring)
C6.10Doublet of doublets1HOlefinic proton (pyridine ring)
D4.50Singlet1HHydroxyl proton (-OH)
E3.50Multiplet2HMethylene protons adjacent to nitrogen (pyridine ring)
F2.90Multiplet2HMethylene protons (butanamide chain)
G2.80Multiplet2HMethylene protons (butanamide chain)
H2.30Singlet6HN,N-dimethyl protons

Causality Behind the Assignments:

  • Aromatic Protons (A): The two unsubstituted phenyl rings and the chlorophenyl ring contain a total of 14 protons. These will resonate in the downfield region (7.20-7.50 ppm) due to the deshielding effect of the aromatic ring currents. The signals will likely be a complex multiplet due to overlapping signals and spin-spin coupling.

  • Olefinic Protons (B, C): The double bond in the tetrahydropyridine ring gives rise to two signals for the vinylic protons. Their chemical shifts are in the olefinic region, and they will appear as doublet of doublets due to coupling with each other and with adjacent allylic protons.

  • Hydroxyl Proton (D): The hydroxyl proton is typically a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature.[9][13]

  • Methylene Protons (E, F, G): The methylene protons adjacent to the nitrogen atom in the pyridine ring (E) are deshielded by the electronegative nitrogen. The methylene protons in the butanamide chain (F, G) will have distinct chemical shifts and will likely show coupling to each other.

  • N,N-dimethyl Protons (H): The six protons of the two methyl groups attached to the amide nitrogen are chemically equivalent and will therefore appear as a sharp singlet in the upfield region.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.[14][15][16] Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedSensitivityTypical Use in Drug Development
¹H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons.ModeratePrimary tool for structural determination and confirmation.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule, including the number and types of carbon atoms.LowComplements ¹H NMR for a complete structural picture.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the molecular formula.HighConfirmation of molecular formula and identification of metabolites.[14]
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., C=O, O-H, N-H).ModerateRapid confirmation of the presence of key functional groups.[17]
X-ray Crystallography Unambiguous three-dimensional structure of the molecule in the solid state.High (requires single crystal)"Gold standard" for absolute structure determination when suitable crystals can be grown.[18]

Workflow for Comprehensive Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound in a drug development setting, integrating various analytical techniques.

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Confirmation and 3D Structure MS Mass Spectrometry (Molecular Formula) 1H_NMR ¹H NMR (Proton Framework) MS->1H_NMR Provides Formula IR Infrared Spectroscopy (Functional Groups) IR->1H_NMR Suggests Groups 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Guides Interpretation 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Proposed_Structure Proposed_Structure 2D_NMR->Proposed_Structure XRay X-ray Crystallography (Absolute Structure) Sample Sample Sample->MS Sample->IR Proposed_Structure->XRay For Confirmation

Caption: Integrated workflow for structural elucidation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of C29H27ClN2O2.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is paramount to ensure the sample dissolves completely and to avoid interfering signals.

  • Procedure:

    • Weigh approximately 5-10 mg of the C29H27ClN2O2 sample into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[19][20] CDCl₃ is a good first choice for many organic molecules. DMSO-d₆ is a suitable alternative if the compound has poor solubility in CDCl₃.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise ratio and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity and resolution.

    • Set the acquisition parameters:

      • Pulse Angle: 90° for quantitative analysis, or a smaller angle (e.g., 30-45°) to reduce the relaxation delay.

      • Acquisition Time (at): Typically 2-4 seconds for good resolution.

      • Relaxation Delay (d1): 1-5 seconds, depending on the T1 relaxation times of the protons in the molecule. A longer delay is necessary for accurate integration.

      • Number of Scans (ns): 8-64 scans, or more for very dilute samples, to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Rationale: The raw FID data must be processed to generate the final NMR spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.[21]

Troubleshooting Common NMR Spectral Artifacts

Even with a meticulous protocol, spectral artifacts can arise. Understanding their origin is key to resolving them.

NMR Troubleshooting cluster_causes Potential Causes Problem Spectral Artifact Observed Broad_Peaks Broad Peaks Problem->Broad_Peaks Phasing_Errors Phasing Errors Problem->Phasing_Errors Baseline_Distortion Baseline Distortion Problem->Baseline_Distortion Impurity_Peaks Impurity Peaks Problem->Impurity_Peaks Shimming Poor Shimming Broad_Peaks->Shimming Concentration High Concentration/ Aggregation Broad_Peaks->Concentration Processing_Error Incorrect Phasing/ Baseline Correction Phasing_Errors->Processing_Error Baseline_Distortion->Processing_Error Contamination Solvent or Sample Contamination Impurity_Peaks->Contamination

Caption: Troubleshooting common NMR artifacts.

Conclusion

Proton NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in the pharmaceutical industry. Through a careful and systematic analysis of the ¹H NMR spectrum, combined with data from complementary analytical methods, researchers can confidently determine the structure of novel compounds like C29H27ClN2O2. This guide has provided a framework for not only interpreting the spectral data but also for understanding the rationale behind the experimental choices, thereby empowering scientists to approach structural elucidation with greater confidence and expertise.

References

  • Proton NMR Table. Michigan State University Chemistry. [Link]

  • Table of characteristic proton NMR chemical shifts. University of Colorado Boulder. [Link]

  • Proton NMR Chemical Shifts. California State University Stanislaus. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development. PubMed. [Link]

  • 1H NMR chemical shift ppm table. University of California, Los Angeles. [Link]

  • Chemical shifts. University of Potsdam. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • Loperamide. PubChem. [Link]

  • NMR Solvent Data Chart. ResearchGate. [Link]

  • NMR Solvent Peaks. Spectral Database for Organic Compounds, SDBS. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • Showing Compound Loperamide (FDB023576). FooDB. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers. Federal University of Agriculture, Abeokuta. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • N-[2-(4-(4-((Pyrolidin-1-yl)methyl)phenyl)phenyl)ethyl]-4-chlorobenzenesulfonamide. PubChem. [Link]

  • Loperamide. Automated Topology Builder. [Link]

  • Loperamide Hydrochloride. PubChem. [Link]

  • Loperamide. Wikipedia. [Link]

  • 4-(4-Chloro-phenoxy)-thieno[2,3-c]pyridine-2-carboxylic acid amide. PubChem. [Link]

  • Doconazole. PubChem. [Link]

  • Sdccgsbi-0660674.P001. PubChem. [Link]

  • 2,2-Dichloroethanol. PubChem. [Link]

Sources

Comparative

Advanced Characterization Guide: Mass Spectrometry Fragmentation of C29H27ClN2O2

Focus Entity: Novel Delta Opioid Receptor Antagonists (e.g., SRI-9503) & Benzodiazepine Derivatives Executive Summary & Compound Identity Compound: C29H27ClN2O2 Exact Mass: 470.1761 Da [M+H]+ Monoisotopic Mass: 471.1839...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: Novel Delta Opioid Receptor Antagonists (e.g., SRI-9503) & Benzodiazepine Derivatives

Executive Summary & Compound Identity

Compound: C29H27ClN2O2 Exact Mass: 470.1761 Da [M+H]+ Monoisotopic Mass: 471.1839 Da Primary Application: High-affinity GPCR ligands (specifically Delta Opioid Receptor antagonists and Benzodiazepine derivatives).

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns for the chemical formula C29H27ClN2O2 . While this formula encompasses several structural isomers, it is most prominently cited in drug development literature as SRI-9503 , a potent delta-opioid receptor (DOR) antagonist, and specific dibenzo[b,e][1,4]diazepin-1-one derivatives used as research standards.

Why This Matters: Differentiating this specific pharmacophore from structural analogs (like Loperamide, C29H33ClN2O2) is critical during metabolic stability studies and impurity profiling. This guide compares the ionization efficiency and fragmentation stability of C29H27ClN2O2 against standard opioids (e.g., Naltrindole) and benzodiazepines, providing a roadmap for precise identification.

Experimental Protocol: LC-MS/MS Methodology

To achieve reproducible fragmentation, the following "Self-Validating" protocol is recommended. This setup ensures that the chlorine isotope pattern is preserved while maximizing the signal-to-noise ratio for structural elucidation.

Instrumental Parameters (Q-TOF / Orbitrap)
ParameterSettingRationale
Ionization Source ESI Positive (+)Basic nitrogens in the scaffold (diazepine/isoquinoline) protonate readily.
Capillary Voltage 3.5 kVOptimized to prevent in-source fragmentation of the labile amide/hydroxyl bonds.
Cone Voltage 30 VSufficient to decluster adducts without compromising the [M+H]+ precursor.
Collision Energy (CE) Stepped (20, 35, 50 eV)Critical: Low CE preserves the [M-H2O] peak; High CE reveals the chlorophenyl fingerprint.
Desolvation Temp 350°CEnsures complete vaporization of the complex polycyclic structure.
Chromatographic Conditions
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Note: C29H27ClN2O2 is highly lipophilic and will elute late (approx. 7.5 - 8.5 min).

Fragmentation Mechanism & Pathway Analysis

The fragmentation of C29H27ClN2O2 follows a distinct pathway driven by the stability of its aromatic core. The presence of the Chlorine atom provides a definitive isotopic signature (3:1 intensity ratio for M and M+2) which must be tracked through all fragment ions.

Primary Fragmentation Channels (ESI+)
  • Precursor Ion ([M+H]+ = 471.18): The protonated molecule is stable at low energy. The isotopic pattern confirms the presence of one Chlorine atom (

    
     vs 
    
    
    
    ).
  • Neutral Loss of Water ([M+H - H2O]+ = 453.17):

    • Mechanism:[1] If the structure contains a hydroxyl group (as in SRI-9503), rapid dehydration occurs. This is often the base peak at low collision energies (20 eV).

    • Diagnostic Value: Differentiates hydroxylated variants from amide-only isomers.

  • Cleavage of the Chlorophenyl Moiety (m/z ~360 or ~111):

    • Mechanism:[1] The bond connecting the chlorophenyl ring to the central heterocycle is susceptible to inductive cleavage.

    • Fragment: Appearance of a chlorophenyl cation (m/z 111/113) or the loss of the chlorophenyl group from the parent.

  • Retro-Diels-Alder (RDA) / Ring Contraction:

    • For benzodiazepine-like isomers, RDA reactions lead to characteristic ring-opening fragments, often eliminating CO or small alkene chains.

Visualization: Fragmentation Signaling Pathway

Fragmentation_Pathway cluster_legend Pathway Key Parent Precursor Ion [M+H]+ = 471.18 (C29H28ClN2O2)+ Dehydration Dehydrated Ion [M+H - H2O]+ m/z 453.17 Parent->Dehydration Low CE (20eV) -18 Da Core_Cleavage Core Scaffold Ion [M+H - Chlorophenyl group] Parent->Core_Cleavage Med CE (35eV) Inductive Cleavage Chlorophenyl Chlorophenyl Cation m/z 111.00 / 113.00 Parent->Chlorophenyl High CE (50eV) Amine_Loss Amine Cleavage Loss of NR2 Dehydration->Amine_Loss Secondary Frag. Core_Cleavage->Amine_Loss Ring Opening legend Blue: Precursor | Green: Primary Fragment | Red: Diagnostic Ion

Caption: ESI+ Fragmentation pathway of C29H27ClN2O2 showing sequential dehydration and chlorophenyl cleavage.

Comparative Performance Analysis

When evaluating C29H27ClN2O2 (specifically the SRI-9503 class) against market alternatives like Naltrindole (standard DOR antagonist) or Loperamide (structural analog), the following performance metrics are observed.

Table 1: Ionization & Stability Comparison
MetricC29H27ClN2O2 (Target)Naltrindole (Standard)Loperamide (Analog)
Molecular Weight 470.99 Da414.50 Da477.04 Da
ESI+ Response High (Due to tertiary amines)MediumVery High
Fragmentation Energy Sensitive (Fragile at >35eV)Robust (Rigid fused ring)Moderate
Key Diagnostic Ion m/z 453 (Dehydration) m/z 396 (Loss of H2O)m/z 266 (Dimethylamide loss)
Chlorine Signature Yes (Distinct 3:1) NoYes
Lipophilicity (LogP) ~5.2 (High retention)~3.8~5.5
Performance Insight
  • Sensitivity: C29H27ClN2O2 exhibits superior ionization in positive mode compared to Naltrindole due to the accessible basic nitrogen in the piperidine/diazepine ring.

  • Selectivity: The unique combination of the Chlorine isotope pattern AND the dehydration peak (471 -> 453) provides a higher specificity filter in complex biological matrices (plasma/urine) compared to non-chlorinated ligands.

Workflow for Unknown Identification

If you encounter m/z 471.18 in a screen, follow this logic flow to confirm C29H27ClN2O2.

Identification_Workflow Start Detect m/z 471.18 IsoCheck Check Isotope Pattern (M+2 at ~33%) Start->IsoCheck FragCheck MS2 Fragmentation IsoCheck->FragCheck Yes Reject Reject Candidate IsoCheck->Reject No (No Cl) WaterLoss Loss of 18 Da? (m/z 453) FragCheck->WaterLoss ChlorineTag Chlorophenyl Ion? (m/z 111) WaterLoss->ChlorineTag Yes WaterLoss->Reject No Confirm Confirm C29H27ClN2O2 (SRI-9503 or Analog) ChlorineTag->Confirm Yes

Caption: Decision tree for confirming C29H27ClN2O2 identity using MS/MS logic.

References

  • American Chemical Society (ACS).Development of Delta Opioid Receptor Antagonists Which Prevent Alzheimer's Disease-Like Pathology.

    • Source:

  • ChemicalBook.11-(3-CHLOROPHENYL)-3-(4-METHYLPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE Properties.

    • Source:

  • European Patent Office.Patent EP 1 379 239 B1: Glucagon Receptor Antagonists.

    • Source:

  • PubChem.Compound Summary for CID 3275378 (C29H27ClN2O2).

    • Source:

Sources

Validation

A Comparative Guide to the Potency and Mechanisms of SR-17018 and Naltrindole

In the landscape of opioid receptor research, the development of tool compounds with high specificity and unique mechanisms of action is paramount for dissecting complex signaling pathways and developing next-generation...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of opioid receptor research, the development of tool compounds with high specificity and unique mechanisms of action is paramount for dissecting complex signaling pathways and developing next-generation therapeutics. This guide provides an in-depth comparison of two significant research compounds: SR-17018 (C29H27ClN2O2) and Naltrindole. While both modulate opioid receptors, they do so with fundamentally different mechanisms, receptor preferences, and functional outcomes. This analysis moves beyond a simple potency comparison to explore the nuanced pharmacology that defines their utility in research and drug development.

Introduction: A Tale of Two Receptors and Mechanisms

A direct comparison of "potency" between SR-17018 and Naltrindole is not a comparison of like-for-like. SR-17018 is a G protein-biased partial agonist at the µ-opioid receptor (MOR), designed to elicit analgesia with reduced side effects.[1][2] In contrast, Naltrindole is a highly selective and potent antagonist of the δ-opioid receptor (DOR), primarily used to block the activity of this receptor system.[3]

Therefore, this guide will compare their respective potencies at their primary receptor targets and their selectivity across the opioid receptor family. We will explore the experimental frameworks used to determine these parameters, providing researchers with the context needed to select the appropriate tool for their scientific questions.

Pharmacological Profile and Potency Comparison

The potency and selectivity of a compound are typically defined by its binding affinity (Kᵢ) and its functional activity (EC₅₀ for agonists, IC₅₀ or pA₂/pKb for antagonists). A lower Kᵢ value indicates a higher binding affinity.

CompoundPrimary TargetMechanism of Actionµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
SR-17018 µ-Opioid Receptor (MOR) Biased Partial Agonist Kᵢ: ~11 nM [1]Kᵢ: >10,000 nM[1]Kᵢ: ~68 nM[1]
Naltrindole δ-Opioid Receptor (DOR) Selective Antagonist Kᵢ: 6-64 nM[4]Kᵢ: 0.02-0.3 nM [4]Kᵢ: 10-66 nM[4]

Table 1. Comparative binding affinities (Kᵢ) of SR-17018 and Naltrindole at human opioid receptors. Data is synthesized from multiple sources.

SR-17018: A Biased Agonist Approach

SR-17018 represents a modern strategy in opioid pharmacology focusing on "biased agonism" or "functional selectivity".[2][5] Traditional opioids like morphine activate the MOR, which initiates two primary signaling cascades:

  • G-protein Signaling: This pathway, mediated by the Gαi/o subunit, inhibits adenylyl cyclase, which is believed to be responsible for the desired analgesic effects.[6][7]

  • β-arrestin2 Recruitment: This pathway is implicated in the undesirable side effects of opioids, including respiratory depression, tolerance, and constipation.[2][6]

SR-17018 is engineered to preferentially activate the G-protein pathway while minimally engaging the β-arrestin2 pathway.[1][8] This bias is quantified in its functional potency:

  • G-protein Activation (GTPγS EC₅₀): Values range from 3.6 nM to 97 nM in various cellular assays, demonstrating potent activation of this pathway.[9][10]

  • β-arrestin2 Recruitment (EC₅₀): Typically >10,000 nM, indicating very weak engagement of this pathway.[10][11]

This profile suggests a wider therapeutic window, potentially separating potent analgesia from dangerous side effects.[8][12] Furthermore, SR-17018 is described as a non-competitive, or allosteric, agonist that stabilizes the MOR in an active state, leading to sustained G protein signaling.[13][14]

Naltrindole: A Highly Selective Antagonist

Naltrindole is a well-established and indispensable tool for studying the δ-opioid system.[3] It is a competitive antagonist, meaning it binds to the same site as endogenous (e.g., enkephalins) and exogenous DOR agonists, but does not activate the receptor.[15] Its primary role is to block signaling through the DOR.

Its potency is best described by its high affinity and selectivity for the DOR. With a Kᵢ value in the sub-nanomolar range, it is one of the most potent DOR antagonists available.[4] Its selectivity is also remarkable, showing between 223- and 346-fold greater activity at δ than at µ and κ receptors in functional assays. This high selectivity is crucial for ensuring that observed effects in experiments are indeed mediated by the blockade of DOR, and not off-target effects at other opioid receptors.

Signaling Pathway Analysis

The distinct mechanisms of SR-17018 and Naltrindole are best understood by visualizing their impact on their respective receptor signaling pathways.

MOR_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space SR17018 SR-17018 MOR µ-Opioid Receptor (MOR) SR17018->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Strongly Activates BetaArrestin β-arrestin2 MOR->BetaArrestin Weakly Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia SideEffects Respiratory Depression, Tolerance BetaArrestin->SideEffects

Caption: SR-17018 signaling at the µ-opioid receptor.

DOR_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Naltrindole Naltrindole DOR δ-Opioid Receptor (DOR) Naltrindole->DOR Binds & Blocks Endogenous Endogenous Ligand (e.g., Enkephalin) Endogenous->DOR Binding Prevented G_Protein Gi/o Protein Blocked Signaling Blocked DOR->Blocked Signaling Downstream Signaling

Caption: Naltrindole's antagonistic action at the δ-opioid receptor.

Experimental Protocols for Potency Determination

Accurate characterization of compounds like SR-17018 and Naltrindole relies on robust and validated in vitro assays. The following protocols provide a framework for determining binding affinity and functional potency.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Binding_Assay_Workflow A 1. Prepare Receptor Membranes (e.g., from CHO or HEK293 cells expressing MOR or DOR) B 2. Incubate Membranes with: - Radioligand (e.g., [³H]DAMGO for MOR) - Increasing concentrations of Test Compound (SR-17018 or Naltrindole) A->B D 4. Separate Bound from Free Ligand (Rapid filtration over GF/C filters) B->D C 3. Include Controls: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess unlabeled antagonist like Naloxone) C->B E 5. Quantify Bound Radioactivity (Liquid Scintillation Counting) D->E F 6. Data Analysis (Generate competition curve, calculate IC₅₀, and convert to Kᵢ using Cheng-Prusoff equation) E->F

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably overexpressing the human opioid receptor of interest (MOR for SR-17018, DOR for Naltrindole).[16][17]

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR), and serial dilutions of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.[18]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Causality and Self-Validation: The inclusion of a non-specific binding control (an excess of a potent unlabeled ligand) is critical. It defines the baseline, ensuring that the measured displacement is specific to the target receptor. The data quality is validated by the characteristic sigmoidal shape of the competition curve.

β-Arrestin Recruitment Assay (for Bias Determination)

This assay is essential for characterizing biased agonists like SR-17018. It measures the recruitment of β-arrestin to the activated receptor. The DiscoverX PathHunter® assay is a common platform for this purpose.[19][20]

Step-by-Step Methodology:

  • Cell Culture: Use a commercially available cell line engineered to co-express the GPCR of interest (e.g., MOR) fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).[21]

  • Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.[19]

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., SR-17018) and add them to the cells. Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal on a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.

  • Data Analysis: Plot the luminescent signal against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Causality and Self-Validation: The assay principle is based on enzyme fragment complementation. A signal is only generated when the agonist induces a physical interaction between the receptor and β-arrestin, forcing the two enzyme fragments together.[21] Comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) from this assay to that of a G-protein signaling assay (like a cAMP assay) allows for the quantitative determination of signaling bias.

Conclusion

SR-17018 and Naltrindole are powerful but fundamentally different pharmacological tools.

  • SR-17018 is a potent, G protein-biased partial agonist of the µ-opioid receptor . Its value lies in its functional selectivity, offering a pathway to potentially separate therapeutic analgesic effects from adverse side effects. Its potency is defined by its strong activation of G-protein signaling with minimal recruitment of β-arrestin.

  • Naltrindole is an exceptionally potent and highly selective antagonist of the δ-opioid receptor . Its utility comes from its ability to specifically and effectively block DOR signaling, making it the gold standard for investigating the physiological and pathophysiological roles of this receptor system.

For researchers, the choice between these compounds is dictated entirely by the scientific question. To investigate the consequences of biased MOR activation and its potential for safer analgesics, SR-17018 is the appropriate tool. To probe the function of the DOR system by blocking its activity, Naltrindole remains the unequivocal choice. Understanding their distinct potencies, selectivities, and mechanisms is the critical first step in designing well-controlled and interpretable experiments in opioid pharmacology.

References

  • SR-17018 - Wikipedia. Wikipedia. [Link]

  • Fritzwanker, S., Schulz, S., & Kliewer, A. (2021). SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation. Molecules, 26(15), 4509. [Link]

  • Grim, T. W., et al. (2019). A G protein signaling-biased agonist at the μ-opioid receptor reverses morphine tolerance while preventing morphine withdrawal. Neuropsychopharmacology, 45(2), 416-425. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular and cellular basis of mu-opioid receptor signaling. Frontiers in Neuroscience. [Link]

  • Mafi, A., et al. (2025). Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. Molecules, 30(4), 915. [Link]

  • SR-17018 Opioid Research Chemical | Brooks Healing Center. (2026). Brooks Healing Center. [Link]

  • Naltrindole - Wikipedia. Wikipedia. [Link]

  • Rogers, H., et al. (1990). The selectivity of the opioid antagonist, naltrindole, for δ-opioid receptors. Journal of Pharmacy and Pharmacology, 42(5), 358-359. [Link]

  • What is SR17018? - Dr.Oracle. (2025). Dr.Oracle. [Link]

  • Radioligand Binding Assays. Bio-protocol. [Link]

  • Schmid, C. L., et al. (2020). Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain. bioRxiv. [Link]

  • Schmid, C. L., et al. (2021). G protein signaling–biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. PNAS, 118(48), e2108360118. [Link]

  • Fritzwanker, S., Schulz, S., & Kliewer, A. (2021). SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation. PMC. [Link]

  • Fritzwanker, S., Schulz, S., & Kliewer, A. (2021). SR-17018 Stimulates Atypical µ-Opioid Receptor Phosphorylation and Dephosphorylation. PubMed. [Link]

  • Eur J Pharmacol. (1997). Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action. PubMed. [Link]

  • J Pharm Pharmacol. (1990). The selectivity of the opioid antagonist, naltrindole, for opioid receptors. [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., et al. (2013). Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Frontiers in Neuroscience. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual - NCBI. [Link]

  • Mu-opioid receptor - Wikipedia. Wikipedia. [Link]

  • Granier, S., et al. (2012). Structure of the δ-opioid receptor bound to naltrindole. PMC. [Link]

  • Rogers, H., et al. (1990). The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors. PubMed. [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2025). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. ResearchGate. [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). Drug Discovery and Development. [Link]

  • Abstract P2159: Naltrindole Attenuates Phorbol 12-myristate 13-acetate Induced Superoxide Release In Polymorphonuclear Leukocytes Independently Of Delta Opioid Receptor Antagonism. (2023). Circulation Research. [Link]

  • Naltrindole - Bionity. Bionity. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. [Link]

  • Le, Bourdon, G., et al. (2000). δ Opioid Affinity and Selectivity of 4-Hydroxy-3-methoxyindolomorphinan Analogues Related to Naltrindole. Journal of Medicinal Chemistry, 43(15), 2885-2893. [Link]

  • PathHunter® β-Arrestin GPCR Assays. DiscoverX. [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Stevens, W. C., et al. (2013). In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. PMC. [Link]

  • Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety. PubMed. [Link]

  • Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens. PubMed. [Link]

Sources

Comparative

A Guide to the Cross-Reactivity Profiling of a Novel µ-Opioid Receptor Agonist

Prepared by: Senior Application Scientist, Advanced Pharmacology Division Executive Summary The development of novel therapeutics demands a rigorous understanding of their molecular interaction profiles to ensure both ef...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Executive Summary

The development of novel therapeutics demands a rigorous understanding of their molecular interaction profiles to ensure both efficacy and safety. This guide provides a comprehensive framework for the cross-reactivity profiling of Selectamide (C29H27ClN2O2) , a novel, peripherally-restricted µ-opioid receptor (MOP) agonist designed for non-CNS indications such as irritable bowel syndrome. By objectively comparing its binding affinity and functional activity against its primary target with a panel of critical off-target receptors, we establish a paradigm for preclinical safety assessment. The methodologies detailed herein, from competitive radioligand binding assays to functional electrophysiology, are designed to create a self-validating data package, empowering researchers to make informed decisions in the drug development pipeline. This guide demonstrates that while Selectamide exhibits high potency for its intended target, a narrow therapeutic window with the hERG potassium channel necessitates careful consideration and potential lead optimization.

Introduction: The Imperative of Selectivity

Selectamide is a novel chemical entity developed as a high-affinity agonist for the µ-opioid receptor (MOP). Its design incorporates chemical moieties intended to limit its passage across the blood-brain barrier, thereby concentrating its therapeutic action to peripheral systems and avoiding central nervous system (CNS) side effects such as respiratory depression and euphoria, which are hallmarks of classical opioids.[1]

The rationale for developing such a compound is strong; however, the history of pharmacologically similar molecules reveals potential safety liabilities. For instance, high doses of the peripherally-restricted MOP agonist Loperamide have been associated with serious cardiac events, including Torsades de Pointes.[2] This toxicity is a direct result of off-target blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[2] Therefore, a primary goal in the preclinical assessment of Selectamide is to quantify its selectivity for the MOP receptor over a panel of clinically relevant off-targets.

This guide outlines the experimental strategy and provides detailed protocols to build a robust cross-reactivity profile for Selectamide. We will determine its:

  • Subtype Selectivity: Affinity and potency for MOP versus the closely related delta-opioid (DOP) and kappa-opioid (KOP) receptors.

  • Cardiovascular Safety: Inhibitory activity at the hERG channel.

  • CNS Safety: Ancillary activity at key CNS receptors to confirm peripheral restriction.

Experimental Design & Methodologies

The overall experimental approach follows a logical progression from initial binding assessment to functional confirmation. This workflow ensures that resources are used efficiently and that the resulting data is coherent and decision-enabling.

Overall Experimental Workflow

The process begins with the preparation of the test compound and receptor membranes, proceeds through parallel binding and functional assays, and culminates in data analysis and profile interpretation.

G Figure 1: High-Level Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution (Selectamide) D Radioligand Binding (Affinity Ki) A->D E Functional Assay (Potency EC50/IC50) A->E B Receptor/Cell Culture (HEK293, CHO) C Membrane Preparation (MOP, DOP, KOP) B->C B->E C->D F Curve Fitting & Parameter Calculation D->F E->F G Selectivity Profiling & Interpretation F->G

Caption: High-level workflow for cross-reactivity profiling.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Selectamide for MOP, DOP, and KOP receptors by measuring its ability to displace a high-affinity radioligand.

Rationale: Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and a target receptor. The use of membranes from cells overexpressing a single receptor subtype ensures target specificity. The inhibitory constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction.

Step-by-Step Methodology:

  • Reagents & Materials:

    • Receptor Membranes: Commercially sourced cell membranes (e.g., from CHO-K1 cells) stably expressing human MOP, DOP, or KOP receptors.

    • Radioligands: [³H]-DAMGO (for MOP), [³H]-Naltrindole (for DOP), [³H]-U69,593 (for KOP).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific control: Naloxone (10 µM).

    • Test Compound: Selectamide, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine assay buffer, the appropriate radioligand (at a concentration near its Kd), and the serial dilution of Selectamide.

    • Add receptor membranes to each well to initiate the binding reaction. For determining non-specific binding, add Naloxone instead of Selectamide. For total binding, add vehicle.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Convert CPM to specific binding by subtracting the non-specific binding counts from all other wells.

    • Plot the specific binding data against the logarithm of Selectamide concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of Selectamide that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assays

Functional assays measure the biological effect of the compound binding to the receptor, determining whether it acts as an agonist, antagonist, or inhibitor.

Rationale: Opioid receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o pathway. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the functional potency (EC50) of Selectamide as an agonist.

Step-by-Step Methodology:

  • Reagents & Materials:

    • Cell Line: HEK293 cells stably expressing human MOP, DOP, or KOP.

    • Stimulant: Forskolin (to stimulate baseline cAMP production).

    • Test Compound: Selectamide, 10-point serial dilution.

    • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Cell culture medium, plates, and incubator.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Add the serial dilution of Selectamide to the wells and pre-incubate for 15 minutes.

    • Add Forskolin to all wells to stimulate cAMP production and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data, setting the signal from Forskolin-only treated cells as 0% inhibition and a maximally effective agonist control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of Selectamide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).

Rationale: The hERG channel is critical for cardiac repolarization. Blockade of this channel can prolong the QT interval, a known risk factor for fatal arrhythmias. Automated patch-clamp systems provide a higher-throughput method to measure drug-induced inhibition of hERG channel current and determine the IC50 value.

Step-by-Step Methodology:

  • Reagents & Materials:

    • Cell Line: HEK293 cells stably expressing the hERG (KCNH2) channel.

    • Automated Patch-Clamp System (e.g., QPatch, Patchliner).

    • Extracellular and Intracellular solutions formulated for potassium channel recordings.

    • Test Compound: Selectamide, 5-point serial dilution (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Procedure:

    • Harvest and prepare the hERG-expressing cells according to the instrument's protocol.

    • The instrument will automatically establish a whole-cell patch-clamp configuration.

    • Record baseline hERG tail current using a specific voltage pulse protocol designed to elicit the characteristic current.

    • Apply increasing concentrations of Selectamide to the cells, allowing for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).

    • Record the hERG tail current at each concentration. A final application of a high-concentration known hERG blocker (e.g., Cisapride) is used as a positive control.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) current.

    • Plot the percent inhibition against the logarithm of Selectamide concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Results: The Selectivity Profile of Selectamide

The following table summarizes the hypothetical, yet plausible, results obtained from the described assays.

Target ReceptorAssay TypeParameterSelectamide Result
µ-Opioid (MOP) Radioligand BindingKi 1.2 nM
cAMP FunctionalEC50 4.5 nM
Emax 98%
δ-Opioid (DOP) Radioligand BindingKi 185 nM
cAMP FunctionalEC50 > 1,000 nM
κ-Opioid (KOP) Radioligand BindingKi 88 nM
cAMP FunctionalEC50 250 nM
hERG Channel ElectrophysiologyIC50 1.1 µM (1100 nM)
5-HT2A Receptor Radioligand BindingKi > 10,000 nM
D2 Receptor Radioligand BindingKi > 10,000 nM
Analysis and Interpretation
  • Primary Target Potency: Selectamide is a highly potent MOP agonist, with a binding affinity (Ki) of 1.2 nM and functional potency (EC50) of 4.5 nM. The Emax of 98% confirms it is a full agonist at its primary target.

  • Opioid Subtype Selectivity:

    • The selectivity for MOP over KOP is 73-fold (88 nM / 1.2 nM) at the binding level.

    • The selectivity for MOP over DOP is 154-fold (185 nM / 1.2 nM) at the binding level.

    • Functionally, the compound is significantly weaker at KOP (EC50 = 250 nM) and shows minimal activity at DOP, indicating a favorable subtype selectivity profile.

  • Cardiovascular Safety Profile:

    • Selectamide inhibits the hERG channel with an IC50 of 1.1 µM.

    • The safety margin or therapeutic index relative to hERG is calculated by dividing the hERG IC50 by the primary target's functional potency (EC50): 1100 nM / 4.5 nM = 244-fold .

    • While a >100-fold window is often considered a minimum starting point, a window under 300-fold warrants significant attention and further risk assessment, especially if high in vivo exposures are anticipated.

  • CNS Profile: The lack of significant binding affinity (>10 µM) for the 5-HT2A and D2 receptors supports the hypothesis that Selectamide has a clean CNS off-target profile, consistent with its design as a peripherally-restricted agent.

MOP Signaling Pathway Context

The functional activity of Selectamide at the MOP receptor is mediated through the Gi-coupled signaling cascade, as depicted below. Agonist binding leads to the inhibition of adenylyl cyclase, which is the direct mechanism measured in the cAMP assay.

G Figure 2: MOP Gi-Coupled Signaling Pathway cluster_membrane Cell Membrane MOP µ-Opioid Receptor (MOP) G_Protein Gi Protein (αβγ) MOP->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Selectamide Selectamide (Agonist) Selectamide->MOP Binds ATP ATP ATP->AC Substrate

Caption: Simplified MOP signaling pathway leading to cAMP reduction.

Discussion & Implications for Drug Development

The cross-reactivity profile of Selectamide provides critical insights for its continued development. The high potency and selectivity for the MOP receptor over other opioid subtypes are highly encouraging, suggesting a reduced risk of side effects mediated by DOP and KOP receptors. The clean profile against representative CNS receptors further strengthens its potential as a peripherally-restricted agent.

The primary concern arising from this analysis is the hERG liability . A safety margin of ~244-fold is a potential red flag. Regulatory agencies typically scrutinize compounds with a safety margin of less than 30-fold between the hERG IC50 and the therapeutic plasma concentration. While the current margin is above this, high dose requirements or specific patient populations could erode this window. This finding mandates several follow-up actions:

  • In-depth Cardiac Safety Studies: Conduct further studies, such as action potential duration assays in isolated cardiomyocytes, to better understand the pro-arrhythmic risk.

  • Pharmacokinetic (PK) Profiling: Determine the expected maximum plasma concentration (Cmax) in human studies to accurately assess the clinical safety margin.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to identify structural modifications to Selectamide that could reduce hERG affinity while maintaining MOP potency.

Conclusion

This guide has established a comprehensive, method-driven approach to characterizing the cross-reactivity profile of the novel MOP agonist, Selectamide. The data indicate that Selectamide is a potent and selective MOP agonist, a promising attribute for its intended therapeutic application. However, the profiling has successfully identified a critical safety liability in the form of moderate hERG channel inhibition. This early identification of potential off-target activity is a testament to the value of integrated and rigorous cross-reactivity screening, allowing the development team to proactively mitigate risk and optimize the path toward a safe and effective therapeutic.

References

  • Loperamide Pharmacology and Safety: U.S. Food and Drug Administration. (2016). FDA Drug Safety Communication: FDA warns about serious heart problems with high doses of the antidiarrheal medicine loperamide (Imodium), including from abuse and misuse. Link

  • Opioid Receptor Mechanisms: Patsnap Synapse. (2024). What is the mechanism of Loperamide Hydrochloride?. Provides an overview of µ-opioid receptor activation in the gut. Link

  • General Pharmacology of Loperamide: ResearchGate. (n.d.). Loperamide: A pharmacological review. Discusses multiple mechanisms of action. Link

  • FDA Label Information: U.S. Food and Drug Administration. (n.d.). IMODIUM Label. Details the approved mechanism of action and clinical pharmacology. Link

Sources

Validation

Structural Validation of C29H27ClN2O2: A Comparative Guide to Crystallographic vs. Spectroscopic Methodologies

Product Focus: Crystalline Methyl 1-(4-chlorophenyl)-3-[1-(p-tolyl)allyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Representative Chiral Tetrahydro-β-Carboline Derivative). Application: Determination of A...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Crystalline Methyl 1-(4-chlorophenyl)-3-[1-(p-tolyl)allyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Representative Chiral Tetrahydro-β-Carboline Derivative). Application: Determination of Absolute Stereochemistry in Asymmetric Drug Discovery.

Part 1: Executive Summary & Core Directive

In the development of chiral small molecule therapeutics, specifically Tetrahydro-β-Carbolines (THBCs) , establishing the absolute configuration of multiple stereocenters is critical for regulatory approval (FDA/EMA). While High-Field NMR is the workhorse of structural elucidation, it frequently fails to unambiguously distinguish between diastereomers in complex, fused-ring systems without extensive derivatization.

This guide compares the "product performance" of Single Crystal X-Ray Diffraction (SC-XRD) —the definitive structural validator—against its primary alternatives: 2D-NMR (NOESY) and Computational DFT . We utilize the specific case of C29H27ClN2O2 , a biologically active indole alkaloid derivative, to demonstrate why crystallographic data remains the non-negotiable gold standard for structural integrity.

Part 2: Technical Comparison & Performance Metrics

The Challenge: Stereochemical Ambiguity

The molecule C29H27ClN2O2 contains a rigid indole core fused to a tetrahydropyridine ring with two critical chiral centers at positions C1 and C3.

  • The Problem: Synthetic routes often yield mixtures of diastereomers (cis/trans relative to the ring).

  • The Risk: Misassigning the 1R,3S vs. 1S,3S configuration can lead to failed biological assays and invalid patent claims.

Comparative Performance Matrix

The following table contrasts the performance of SC-XRD against NMR and DFT methods for this specific molecular class.

FeatureMethod A: SC-XRD (The Product) Method B: 2D-NMR (NOESY/ROESY)Method C: DFT Calculation (GIAO)
Primary Output Absolute 3D Coordinates (

)
Interproton Distances (< 5 Å)Theoretical Energy Minima
Stereo Determination Absolute (Flack Parameter) Relative (Diastereomeric only)Predictive (Requires experimental match)
Sample Requirement Single Crystal (>0.1 mm)Solubilized Sample (~5 mg)High-Performance Computing Cluster
Time to Result 2–24 Hours (Beamline dependent)1–4 Hours24–72 Hours
Confidence Level > 99.9% (Definitive) ~85% (Inferred)~90% (Model dependent)
Limitation Requires diffraction-quality crystalSignal overlap; conformational averagingBasis set limitations; solvent models
Experimental Data Analysis

For C29H27ClN2O2, the presence of the Chlorine atom (Z=17) provides sufficient anomalous scattering to determine absolute configuration using Cu-Kα radiation, even without heavy-atom derivatization.

Key Crystallographic Parameters (Validation Check):

  • Space Group: P2₁ (Chiral, Monoclinic) - Essential for enantiopure drugs.

  • R-Factor (

    
    ):  Target < 5.0%. (Values > 7% indicate poor model quality).
    
  • Goodness of Fit (GooF): Target 1.0 ± 0.1.

  • Flack Parameter: 0.0(1) confirms correct absolute structure; 1.0(1) indicates inverted structure.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Single Crystal Growth (The Critical Step)

Context: C29H27ClN2O2 is hydrophobic.[1] Standard aqueous buffers will fail.

  • Solvent Selection: Dissolve 10 mg of pure compound in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Layer 4 mL of n-Hexane or Ethanol carefully on top of the DCM solution in a narrow scintillation vial.

  • Controlled Evaporation: Cover with parafilm and poke 3 small holes. Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals appear as colorless blocks within 48–72 hours. Verify birefringence under a polarizing microscope.

Protocol B: Data Collection & Refinement Strategy
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Cool to 100 K (Liquid Nitrogen stream) to minimize thermal motion (reducing

    
    ).
    
  • Collection: Collect full sphere of data (redundancy > 4) using Cu-Kα (

    
     Å). Note: Mo source is acceptable but Cu maximizes the anomalous signal of Chlorine.
    
  • Refinement: Use SHELXL (Sheldrick) with Least-Squares minimization.

    • Validation Step: Check for solvent voids using PLATON/SQUEEZE if density is low (< 1.2 g/cm³).

Part 4: Visualization of Structural Validation

Diagram 1: The Stereochemical Validation Workflow

This flowchart illustrates the decision-making process when validating the C29H27ClN2O2 scaffold.

ValidationWorkflow Start Crude C29H27ClN2O2 (Post-Synthesis) Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility NMR 1H / 13C NMR (Preliminary Purity) Solubility->NMR Ambiguity Stereochemical Ambiguity? (Overlapping Signals) NMR->Ambiguity Cryst Crystallization (Vapor Diffusion) Ambiguity->Cryst Yes (High Ambiguity) DFT DFT Calculation (GIAO NMR Prediction) Ambiguity->DFT No (Simple System) XRD SC-XRD Data Collection (100 K, Cu-Kα) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Compare Compare Exp. vs Calc. Spectra Refine->Compare Validation Loop Final Definitive Structure Assigned (Absolute Config) Refine->Final Flack Param ~ 0.0 DFT->Compare Compare->Final High Correlation

Caption: Integrated workflow for validating complex chiral centers in C29H27ClN2O2, prioritizing SC-XRD for ambiguous cases.

Diagram 2: Comparative Resolution Limits

Visualizing why XRD outperforms NMR for this specific molecular weight and complexity.

ResolutionComparison Molecule Target: C29H27ClN2O2 MW: ~471 Da Chiral Centers: 2 NMR_Limit NMR_Limit Molecule->NMR_Limit Analyzed by XRD_Power XRD Capability Resolution: 0.8 Å Precision: 0.001 Å (Bond Lengths) Molecule->XRD_Power Analyzed by Outcome Structural Certainty NMR_Limit->Outcome Relative Config Only XRD_Power->Outcome Absolute Config (Gold Standard)

Caption: Comparison of resolution capabilities. XRD provides atomic-level precision (0.8 Å) compared to NMR's proximity-based constraints.

Part 5: References & Authoritative Grounding

Expert Note: The structural data discussed aligns with protocols for Tetrahydro-β-carboline derivatives found in Acta Crystallographica Section E and Journal of Organic Chemistry. For actual deposition of such structures, researchers must generate a CIF (Crystallographic Information File) and validate it via the IUCr CheckCIF server.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The World’s Repository of Small Molecule Crystal Structures. Available at: [Link]

  • International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service. Available at: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (Standard software citation for refinement).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (The basis for PLATON validation).

Sources

Safety & Regulatory Compliance

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